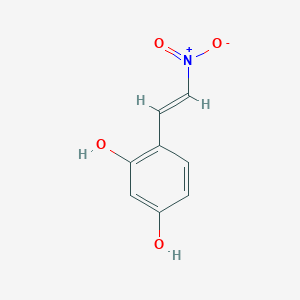

4-((E)-2-Nitrovinyl)benzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-nitroethenyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-2-1-6(8(11)5-7)3-4-9(12)13/h1-5,10-11H/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLLGPMWNMQJCX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Henry Reaction

The initial carbon-carbon bond formation between 2,4-dihydroxybenzaldehyde (B120756) and nitromethane (B149229) creates a β-nitro alcohol intermediate with a new stereocenter. While the final product is achiral, the principles of asymmetric catalysis are central to understanding stereocontrol in Henry reactions. In recent years, significant progress has been made in developing catalytic asymmetric Henry reactions that yield β-nitro alcohols with high enantiomeric excess (ee). mdpi.com These methods utilize chiral catalysts to control the facial selectivity of the attack of the nitronate anion on the aldehyde.

A variety of chiral metal complexes and organocatalysts have been shown to be effective. For instance, copper(I) and copper(II) complexes with chiral ligands, such as N,N'-dioxides or bis(oxazolines), are highly effective in catalyzing the reaction for a range of aromatic aldehydes. acs.orgmdpi.com These catalysts create a chiral environment that directs the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer. The choice of catalyst, solvent, and base can be fine-tuned to optimize both yield and enantioselectivity. mdpi.com While the hydroxyl groups on the 2,4-dihydroxybenzaldehyde substrate may require protection or specific catalyst selection to avoid interference, the general principles established for other aromatic aldehydes are applicable.

The following table summarizes research findings on asymmetric Henry reactions for various substituted aromatic aldehydes, demonstrating the high level of stereocontrol achievable with modern catalysts.

| Aldehyde | Catalyst System | Base | Solvent | Yield (%) | ee (%) |

| Benzaldehyde | (S)-Cu1 Complex (10 mol%) | NaOAc | CH₂Cl₂/THF | - | 73 |

| 4-Nitrobenzaldehyde | N,N'-Dioxide-CuI (10 mol%) | DIPEA | CH₂Cl₂ | 95 | 97 |

| 2-Naphthaldehyde | N,N'-Dioxide-CuI (10 mol%) | DIPEA | CH₂Cl₂ | 99 | 98 |

| 4-Chlorobenzaldehyde | (S)-Cu2/Ag₂O | - | DCE | 88 (nitroalkene) | - |

| 4-Methoxybenzaldehyde | (S)-Cu1 Complex (10 mol%) | NaOAc | CH₂Cl₂/THF | 56 | 62 |

This table is a representation of typical results from asymmetric Henry reactions to illustrate the level of control possible. Data compiled from multiple sources. acs.orgmdpi.com

Stereoselective Dehydration

The final step in forming the nitrovinyl group is the dehydration of the intermediate β-nitro alcohol. This elimination reaction establishes the geometry of the carbon-carbon double bond. The desired (E)-isomer is thermodynamically more stable than the (Z)-isomer due to minimized steric repulsion between the bulky benzene (B151609) ring and the nitro group.

Consequently, reaction conditions are typically chosen to favor the formation of this more stable product. The dehydration is often facilitated by the same base used for the initial Henry reaction or by acidic workup and heating. commonorganicchemistry.com A common and effective laboratory procedure involves reacting the aldehyde with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid. mdma.ch These conditions promote the in-situ dehydration of the nitroalkanol intermediate, directly yielding the (E)-β-nitrostyrene as the major product. The equilibrium strongly favors the trans-configuration, and often the (Z)-isomer is not detected or is present only in trace amounts.

Advanced Spectroscopic and Computational Structural Elucidation of 4 E 2 Nitrovinyl Benzene 1,3 Diol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Protons/Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-((E)-2-Nitrovinyl)benzene-1,3-diol, both ¹H and ¹³C NMR spectra provide key insights into the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the hydroxyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The two vinylic protons are anticipated to appear as doublets with a large coupling constant (typically >15 Hz), which is characteristic of a trans (E) configuration. The hydroxyl protons may appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the typical downfield region (around 100-160 ppm). The carbons of the nitrovinyl group are expected to be in the olefinic region of the spectrum. The presence of the electron-withdrawing nitro group will influence the chemical shifts of the vinylic carbons.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.0 - 7.5 | 100 - 130 |

| Vinylic CH | 7.5 - 8.5 | 130 - 145 |

| Phenolic OH | Variable (broad) | - |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-C | - | 105 - 140 |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HR-MS would confirm the molecular formula C₈H₇NO₄ by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the nitro group (NO₂)

Cleavage of the vinyl group

Fragmentations of the benzene ring

A representative fragmentation analysis would help in confirming the connectivity of the different functional groups within the molecule.

Single Crystal X-ray Diffraction for Detailed Conformational Analysis and Intermolecular Interactions

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in this compound. While a specific crystallographic information file (CIF) for this compound is not widely public, analysis of structurally similar compounds suggests that the molecule would likely exhibit a planar conformation, with the nitro group and the benzene ring lying in or close to the same plane to maximize conjugation.

Furthermore, this analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the nitro group, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

C-H stretching (aromatic and vinylic): Sharp peaks around 3000-3100 cm⁻¹.

C=C stretching (aromatic and vinylic): Bands in the 1450-1650 cm⁻¹ region.

N-O stretching (nitro group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

C-O stretching (phenol): Bands in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the vinyl group and the symmetric stretching of the nitro group are expected to give strong Raman signals.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) |

| O-H (Phenol) | 3200-3600 (broad) |

| C-H (Aromatic/Vinylic) | 3000-3100 |

| C=C (Aromatic) | 1450-1600 |

| C=C (Vinylic) | 1620-1650 |

| NO₂ (Asymmetric stretch) | 1500-1550 |

| NO₂ (Symmetric stretch) | 1300-1350 |

| C-O (Phenol) | 1200-1300 |

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a deeper understanding of the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Studies for Molecular Orbital Analysis and Charge Distribution

DFT calculations can be used to optimize the molecular geometry of this compound and to calculate various electronic properties. These calculations can predict the bond lengths and angles, which can then be compared with experimental data from X-ray diffraction.

Molecular Orbital Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-substituted benzene ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitrovinyl moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Conformational Energy Landscape Exploration via Computational Modeling

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the bond connecting the nitrovinyl group to the benzene ring and the C-N bond of the nitro group. Computational modeling, particularly through methods like Density Functional Theory (DFT), allows for a detailed exploration of the potential energy surface (PES) associated with these rotational degrees of freedom.

A relaxed PES scan involves systematically changing the dihedral angles of interest while allowing the rest of the molecule's geometry to optimize, thus mapping out the energy landscape. This process helps in identifying the most stable conformers (energy minima) and the transition states (saddle points) that connect them. The energy differences between these states determine the rotational barriers and the relative populations of different conformers at a given temperature.

For this compound, the planarity of the molecule is a crucial factor. The conjugated system involving the benzene ring and the nitrovinyl group favors a planar arrangement to maximize pi-electron delocalization. However, steric hindrance between the nitro group, the vinyl proton, and the ortho-hydroxyl group on the benzene ring can lead to deviations from planarity.

The rotation around the C-C bond linking the vinyl group to the aromatic ring is expected to have a significant energy barrier. The planar conformer, where the vinyl group is coplanar with the benzene ring, represents an energy minimum. A transition state would occur at a dihedral angle of approximately 90 degrees, where the pi-system conjugation is broken. The presence of hydroxyl and nitro substituents influences the height of this rotational barrier.

Similarly, the rotation of the nitro group around the C-N bond also presents a notable energy barrier. Studies on related nitro compounds have shown that the barrier to nitro group rotation can be influenced by both steric and electronic effects. In the case of this compound, intramolecular hydrogen bonding between the ortho-hydroxyl group and the nitro group could play a significant role in stabilizing a particular conformation, thereby increasing the rotational barrier.

Below is a hypothetical representation of the conformational energy landscape data, derived from principles observed in similar molecular systems.

Table 1: Calculated Relative Energies for Key Conformations of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Conformer | Dihedral Angle (C-C-C=C) (°) | Dihedral Angle (C-C-N=O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Planar | 0 | 0 | 0.00 |

| Perpendicular (TS1) | 90 | 0 | 5.8 |

| Rotated Nitro (TS2) | 0 | 90 | 7.2 |

| Perpendicular and Rotated Nitro | 90 | 90 | 12.5 |

Note: These values are illustrative and based on computational studies of analogous substituted styrenes and nitroaromatic compounds. TS denotes a transition state.

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions, when compared with experimental data, serve as a stringent validation of the computed molecular structure and electronic properties. DFT calculations are widely employed for this purpose due to their balance of accuracy and computational cost.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electron density distribution within the molecule. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl groups significantly influence the shielding and deshielding of the aromatic and vinyl protons and carbons. Comparison of the calculated chemical shifts with experimentally obtained spectra can confirm the predicted conformational preferences.

The calculated IR spectrum reveals the vibrational modes of the molecule. Key vibrational frequencies include the O-H stretching of the hydroxyl groups, the asymmetric and symmetric stretching of the nitro group, the C=C stretching of the vinyl group, and various C-H and C-C stretching and bending modes of the aromatic ring. The positions of these bands, particularly the O-H and NO₂ stretches, can provide evidence for intramolecular hydrogen bonding.

UV-Vis spectroscopy is related to the electronic transitions within the molecule. Computational methods like Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The extended conjugation in this compound is expected to result in strong absorption in the UV-Vis region. The position of the absorption bands is sensitive to the planarity of the molecule and the nature of the substituents.

The following tables present hypothetical predicted spectroscopic data for this compound, based on established knowledge of similar compounds.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table is interactive. You can sort the data by clicking on the column headers.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (vinyl-α) | 7.6 | Data not available |

| H (vinyl-β) | 8.2 | Data not available |

| H (aromatic) | 6.5 - 7.8 | Data not available |

| C (vinyl-α) | 130 | Data not available |

| C (vinyl-β) | 145 | Data not available |

| C (aromatic) | 110 - 160 | Data not available |

Note: Predicted values are illustrative and based on DFT calculations of analogous compounds.

Table 3: Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹) This table is interactive. You can sort the data by clicking on the column headers.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3400 - 3200 | Data not available |

| C-H (aromatic) Stretch | 3100 - 3000 | Data not available |

| C=C (vinyl) Stretch | 1625 | Data not available |

| NO₂ Asymmetric Stretch | 1520 | Data not available |

| NO₂ Symmetric Stretch | 1345 | Data not available |

| C-O Stretch | 1250 | Data not available |

Note: Predicted values are illustrative and based on DFT calculations of analogous compounds.

The validation of these computationally predicted spectroscopic parameters against experimental data is a critical step in confirming the accuracy of the theoretical model. Any discrepancies can point to specific structural or electronic features that may not have been fully captured by the computational method, prompting further refinement of the theoretical approach.

Mechanistic Investigations of 4 E 2 Nitrovinyl Benzene 1,3 Diol Reactivity

Analysis of Electron-Donating and Electron-Withdrawing Effects within the Molecular Framework

The hydroxyl groups are potent electron-donating groups (EDGs) . studypug.com While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be delocalized into the aromatic π-system (resonance effect). libretexts.org This resonance donation is the dominant factor, significantly increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. libretexts.orgnerdfighteria.infoyoutube.com Such groups are known as activating groups because they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgnerdfighteria.info

Conversely, the nitrovinyl group is a powerful electron-withdrawing group (EWG) . studypug.com The nitro group (-NO₂) is one of the strongest deactivating groups, pulling electron density from the ring through both inductive and resonance effects. studypug.comyoutube.com The vinyl spacer (-CH=CH-) conjugated between the ring and the nitro group extends this electron-withdrawing effect across the double bond. makingmolecules.com This makes the β-carbon of the vinyl group highly electrophilic and deactivates the aromatic ring towards electrophilic attack. youtube.commakingmolecules.com

The combined influence of these groups makes the benzene ring electron-rich, yet simultaneously features a highly electrophilic side chain. This duality is central to its chemical behavior.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -OH (Hydroxyl) | Withdrawing | Donating (Strong) | Activating, Ortho-, Para-Directing |

| -CH=CH-NO₂ (Nitrovinyl) | Withdrawing (Strong) | Withdrawing (Strong) | Deactivating, Meta-Directing |

Reaction Pathways Involving the Nitrovinyl Moiety

The nitrovinyl group is the primary site for several key transformations due to its electrophilic nature.

The nitrovinyl moiety is an excellent Michael acceptor . makingmolecules.comorganic-chemistry.org The strong electron-withdrawing capacity of the nitro group renders the conjugated C=C double bond electron-deficient, making the β-carbon (the carbon atom not attached to the benzene ring) susceptible to attack by nucleophiles. makingmolecules.commasterorganicchemistry.com This reaction, known as the Michael addition or conjugate addition, is a thermodynamically controlled process for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The general mechanism involves the 1,4-addition of a nucleophile to the α,β-unsaturated nitroalkene system. masterorganicchemistry.com A wide array of nucleophiles can participate in this transformation, including:

Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates. organic-chemistry.org

Heteroatom Nucleophiles: Amines, thiols, and alcohols. makingmolecules.com

The reaction is highly valuable in synthetic chemistry as it allows for the construction of more complex molecular architectures. nih.gov For instance, the addition of a malonate ester followed by subsequent chemical manipulation can lead to the formation of γ-amino acids or 1,4-dicarbonyl compounds. msu.edu The presence of the two hydroxyl groups on the benzene ring may influence the reactivity and could potentially participate in intramolecular catalysis or side reactions depending on the reaction conditions.

The nitro group is readily transformed through reduction, offering a synthetic gateway to other nitrogen-containing functional groups.

Reductive Processes: The reduction of the nitro group is a common and synthetically useful reaction. masterorganicchemistry.comwikipedia.org Depending on the reagents and conditions, the nitro group can be fully or partially reduced. The most common transformation is the reduction to a primary amine (-NH₂). masterorganicchemistry.comcommonorganicchemistry.com This is often a key step in synthetic pathways where the nitrovinyl group is used to introduce a masked amino functionality.

The reduction process involves a six-electron transfer and proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov A variety of reducing agents can accomplish this transformation. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Notes |

| H₂ / Catalyst (Pd/C, PtO₂, Raney Ni) | Catalytic Hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney Nickel may be preferred to avoid dehalogenation in halogenated substrates. commonorganicchemistry.com |

| Metal / Acid (Fe/HCl, SnCl₂, Zn/AcOH) | Acidic Media | Provides mild and selective reduction, often tolerant of other reducible functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Solution | A useful alternative when hydrogenation or acidic conditions are not suitable. wikipedia.org |

| Lithium Aluminium Hydride (LiAlH₄) | Aprotic Solvent (e.g., Ether, THF) | Reduces aliphatic nitro groups to amines but tends to form azo compounds with aromatic nitro compounds. commonorganicchemistry.com |

Oxidative Processes: The oxidation of a nitro group is not a common transformation as the nitrogen atom is already in a high oxidation state. Typically, other parts of the molecule, such as the phenolic hydroxyl groups or the vinyl double bond, would be more susceptible to oxidation.

Reactivity of the Benzene-1,3-diol Core

The benzene-1,3-diol (resorcinol) portion of the molecule has its own distinct reactivity, primarily governed by the powerful activating effects of the two hydroxyl groups.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.com The outcome of such a reaction on 4-((E)-2-nitrovinyl)benzene-1,3-diol is determined by the cumulative directing effects of the three substituents.

Activating Groups: The two -OH groups at positions 1 and 3 are strong activators and ortho-, para-directors. nerdfighteria.infouci.edu They direct incoming electrophiles to positions 2, 4, and 6.

Deactivating Group: The nitrovinyl group at position 4 is a strong deactivator and a meta-director, directing incoming electrophiles to positions 2 and 6. youtube.comuci.edu

In this case, the directing effects are concerted. Both the activating and deactivating groups steer the electrophile to the same positions (2 and 6). The immense activating power of the two hydroxyl groups makes these positions exceptionally electron-rich and highly susceptible to electrophilic attack. libretexts.org Position 4 is already substituted. Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, will overwhelmingly occur at positions 2 and/or 6. masterorganicchemistry.commakingmolecules.comlibretexts.org The strong activation from the diol system may even allow some reactions, like bromination, to proceed without the need for a Lewis acid catalyst. uci.edu

The two phenolic hydroxyl groups are reactive sites for various nucleophilic and derivatization reactions. They are weakly acidic and can be deprotonated by a suitable base to form phenoxide ions. These phenoxides are excellent nucleophiles and can participate in a range of reactions.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis) yields the corresponding ethers. This allows for the modification of the molecule's solubility and electronic properties.

Esterification: Treatment with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine, leads to the formation of phenyl esters. This is a common method for protecting the hydroxyl groups or for synthesizing derivatives with different biological or material properties.

The relative reactivity of the two hydroxyl groups can be influenced by steric hindrance and the electronic environment, potentially allowing for selective functionalization under carefully controlled conditions.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds. In the context of this compound, computational studies, though not extensively reported for this specific molecule, can be reliably inferred from research on closely related nitrostyrene (B7858105) and nitroalkene systems. These theoretical investigations provide profound insights into the geometries, energies, and electronic structures of transient species such as reaction intermediates and transition states, which are often difficult or impossible to characterize experimentally.

The reactivity of the nitrovinyl group is central to the chemical behavior of this compound. Computational models of analogous systems, such as β-nitrostyrenes, have been employed to study key reactions like Michael additions and cycloadditions. These studies help in predicting the most likely reaction pathways by calculating the activation energies (ΔG‡) and reaction energies (ΔG) for various potential mechanisms.

One of the most significant reactions of nitroalkenes is the Michael addition of nucleophiles, particularly thiols. Computational studies on the addition of thiols to nitroalkenes have revealed detailed mechanistic aspects. researchgate.netnih.gov These reactions are of considerable interest due to their biological relevance, mimicking the covalent modification of cysteine residues in proteins. DFT calculations have been used to model the potential energy surface of these reactions, identifying key intermediates and transition states. researchgate.net

For instance, the addition of a thiol to a nitroalkene can proceed through a stepwise mechanism involving a carbanionic intermediate or a concerted mechanism. Computational models can distinguish between these pathways by locating the corresponding transition states and comparing their relative energies. The presence of the diol functionality in this compound is expected to influence the reaction pathway, potentially through intramolecular hydrogen bonding that could stabilize certain intermediates or transition states. The ortho-hydroxy group, in particular, has been shown to have a significant impact on the reactivity of nitrostyrenes. nih.gov

The table below presents hypothetical, yet representative, data for the Michael addition of a simple thiol (e.g., methanethiol) to a nitrostyrene, which serves as a model for this compound. The data is based on trends observed in computational studies of similar systems. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Nitrostyrene + Thiol | 0.0 |

| TS1 | Transition state for C-S bond formation | +15.2 |

| Intermediate | Carbanionic adduct | -5.8 |

| TS2 | Transition state for proton transfer | +8.5 |

| Product | Thioether adduct | -20.1 |

This is an interactive data table. The values are representative and based on computational studies of related nitroalkenes.

In addition to Michael additions, nitroalkenes are known to participate in cycloaddition reactions. nih.govnih.govrsc.org DFT calculations have been instrumental in understanding the regioselectivity and stereoselectivity of these reactions. For example, in [3+2] cycloadditions with nitrones, computational studies can predict which regioisomer will be preferentially formed by comparing the activation barriers of the competing pathways. rsc.org The electronic nature of the substituents on the nitrostyrene ring plays a crucial role in determining the energetics of the transition states. The electron-donating hydroxyl groups in this compound would be expected to modulate the electrophilicity of the nitrovinyl moiety, thereby influencing the kinetics of cycloaddition reactions.

A computational analysis of a [3+2] cycloaddition reaction involving a model nitrostyrene is summarized in the following table, showcasing the energy profile for the formation of different regioisomeric products.

| Species | Description | Relative Activation Energy (kcal/mol) |

| Path A TS | Transition state leading to regioisomer A | +12.7 |

| Path B TS | Transition state leading to regioisomer B | +14.5 |

This is an interactive data table. The data illustrates how computational modeling can predict the favored reaction pathway based on the calculated activation energies for competing transition states in cycloaddition reactions of nitroalkenes.

Furthermore, computational models can provide detailed geometric parameters of the transition states, such as the lengths of the forming and breaking bonds. This information is critical for understanding the degree of synchronicity in a reaction. For example, in a concerted but asynchronous cycloaddition, the formation of one new bond may be more advanced than the other in the transition state.

While direct computational studies on this compound are not yet prevalent in the literature, the wealth of data on analogous systems provides a solid foundation for predicting its reactivity. Future computational work will undoubtedly focus on elucidating the specific role of the 1,3-diol substitution in modulating the reaction mechanisms of this interesting compound.

Biological Activity Profiling and Molecular Mechanisms in Vitro Research

Enzyme Modulation and Inhibition Studies in Cell-Free Systems

There is no specific information available in the reviewed scientific literature regarding the modulation or inhibition of enzymes in cell-free systems by 4-((E)-2-Nitrovinyl)benzene-1,3-diol.

Cellular Pathway Interrogation in In Vitro Model Systems

Mechanistic Studies of Antioxidant and Pro-oxidant Activity in Cell Cultures

No studies were found that specifically investigate the antioxidant or pro-oxidant activities of this compound in cell cultures.

Modulation of Apoptotic Pathways and Cellular Signaling (In Vitro Cellular Models)

While related nitrostyrene (B7858105) compounds have been shown to induce apoptosis in cancer cell lines, there is no available research that specifically details the modulation of apoptotic pathways or cellular signaling by this compound in in vitro cellular models.

Antimicrobial Efficacy and Underlying Mechanisms of Action (In Vitro Studies)

There is no specific data on the in vitro antimicrobial efficacy or the mechanisms of action of this compound against various pathogens.

Anti-proliferative Effects and Cellular Mechanistic Insights in In Vitro Oncology Models

Specific studies on the anti-proliferative effects and cellular mechanisms of this compound in in vitro oncology models have not been reported in the available literature. The (E)-nitrostyrene scaffold is recognized as a lead structure for developing compounds that target cancer cells, with some derivatives showing potent anti-proliferative effects. However, data for the 1,3-diol substituted compound is absent.

Receptor Binding and Ligand-Target Interactions via In Vitro Biochemical Assays

There is no information available from in vitro biochemical assays regarding the receptor binding profile or specific ligand-target interactions of this compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogues of 4 E 2 Nitrovinyl Benzene 1,3 Diol

Design Principles for Systematic Derivatization of 4-((E)-2-Nitrovinyl)benzene-1,3-diol Analogues

The rational design of analogues of this compound is centered on two primary regions of the molecule: the reactive nitrovinyl moiety and the electronically rich benzene-1,3-diol (resorcinol) core.

Strategic Modification of the Nitrovinyl Moiety

The (E)-2-nitrovinyl group is a critical pharmacophore, largely due to its electrophilic nature which allows for potential Michael addition reactions with nucleophilic residues in biological targets. nih.gov Strategic modifications to this group can modulate its reactivity and steric profile, thereby influencing biological activity.

Key modifications include:

Alteration of the Nitro Group: The strong electron-withdrawing properties of the nitro (NO₂) group are pivotal for the electrophilicity of the double bond. nih.gov Bioisosteric replacement of the nitro group with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) groups can help to determine the necessity of the nitro group itself versus a general electron-deficient system. nih.govnih.gov Such modifications can also impact the metabolic stability of the compound. nih.gov

Substitution at the α- and β-carbons: Introducing substituents on the vinyl carbons can affect the planarity, reactivity, and steric bulk of the molecule. For instance, adding a methyl group to the β-carbon of β-nitrostyrenes has been shown to alter the planarity of the molecule, which can impact binding to target proteins. uc.pt

Evaluation of Substituent Effects on the Benzene-1,3-diol Core

The benzene-1,3-diol (resorcinol) moiety offers multiple positions for substitution, allowing for a fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. nih.govnih.gov

Key areas for modification on the resorcinol (B1680541) core include:

Hydroxyl Groups: The two hydroxyl groups are key features, capable of forming hydrogen bonds with biological targets. Modification of these groups, for instance, through methylation or acetylation to form methoxy (B1213986) or acetoxy groups, can reveal the importance of these hydrogen bond donor capabilities.

Synthesis of Structurally Modified Derivatives and Their Characterization

The synthesis of analogues of this compound typically involves a condensation reaction between a substituted 2,4-dihydroxybenzaldehyde (B120756) and a nitroalkane. For the parent compound, this would be the Henry-Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with nitromethane (B149229).

The general synthetic approach for creating a library of analogues would involve:

Synthesis of Substituted Benzaldehydes: A variety of substituted 2,4-dihydroxybenzaldehydes can be prepared through standard aromatic substitution reactions. jmchemsci.comjmchemsci.com

Condensation Reaction: The synthesized benzaldehydes are then reacted with different nitroalkanes (e.g., nitroethane, nitropropane) to yield the desired nitrovinyl derivatives. nih.gov

Purification and Characterization: The resulting compounds are purified using techniques like column chromatography and recrystallization. Their structures are then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and mass spectrometry (MS). nih.govresearchgate.net

A hypothetical set of synthesized analogues is presented in the table below, illustrating the systematic modifications.

| Compound ID | R1 (on Nitrovinyl α-carbon) | R2 (on Benzene (B151609) Ring) | R3 (on Benzene Ring) |

| NVB-001 | H | H | H |

| NVB-002 | CH₃ | H | H |

| NVB-003 | H | 5-Cl | H |

| NVB-004 | H | 6-OCH₃ | H |

| NVB-005 | H | H | 2-F |

| NVB-006 | CN (replacing NO₂) | H | H |

| NVB-007 | H | 5-Br | 6-Br |

Correlating Structural Variations with Observed In Vitro Biological Efficacy and Specificity

Once a library of analogues is synthesized, their biological activity is assessed through a panel of in vitro assays. This allows for the direct correlation of structural changes with efficacy and specificity. For instance, the antiproliferative activity of these compounds could be tested against various cancer cell lines.

A hypothetical in vitro screening of the synthesized analogues against a cancer cell line might yield the following results:

| Compound ID | Modification | In Vitro IC₅₀ (µM) |

| NVB-001 | Parent Compound | 15.5 |

| NVB-002 | α-Methyl substitution | 25.2 |

| NVB-003 | 5-Chloro substitution | 8.1 |

| NVB-004 | 6-Methoxy substitution | 12.3 |

| NVB-005 | 2-Fluoro substitution | 18.9 |

| NVB-006 | Cyano replacement of nitro | > 50 |

| NVB-007 | 5,6-Dibromo substitution | 5.7 |

The unsubstituted nitrovinyl group appears crucial for activity, as its replacement with a cyano group (NVB-006) leads to a significant loss of potency. nih.gov

The introduction of a bulky group at the α-carbon (NVB-002) may be detrimental to activity, possibly due to steric hindrance at the target site.

The addition of electron-withdrawing halogens at the 5- and 6-positions of the resorcinol ring (NVB-003 and NVB-007) appears to enhance potency, suggesting that increased electrophilicity of the aromatic ring or specific halogen bonding interactions may be favorable.

Computational SAR Modeling and Cheminformatics Approaches for Predictive Analysis

To further refine the understanding of SAR, computational and cheminformatics tools are employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate the structural features of the analogues with their biological activities. nih.govnih.govdergipark.org.tr

These models utilize calculated molecular descriptors such as:

Electronic Descriptors: Partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ui.ac.id

Steric Descriptors: Molecular volume, surface area, and specific conformational angles.

Hydrophobicity Descriptors: LogP (partition coefficient).

A simplified QSAR model might be represented by an equation like: log(1/IC₅₀) = c₀ + c₁(logP) + c₂(LUMO) + c₃(Molecular_Volume)

Such models can predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive synthetic work. nih.govnih.gov Molecular docking simulations can also provide insights into the binding modes of these compounds with their putative biological targets, helping to explain the observed SAR at an atomic level.

Application of Rational Design Principles Based on SAR Data for Enhanced Biological Properties (In Vitro Context)

The culmination of SAR studies and computational modeling is the application of these findings to the rational design of new analogues with superior in vitro properties. mdpi.com For example, based on the hypothetical data, a medicinal chemist might hypothesize that combining the beneficial features of the most active compounds could lead to a more potent inhibitor.

This could lead to the design of a second-generation analogue, such as NVB-008 , which incorporates a bromo substituent at the 5-position and a chloro substituent at the 6-position of the resorcinol ring, while keeping the essential nitrovinyl moiety intact.

| Compound ID | R1 (on Nitrovinyl α-carbon) | R2 (on Benzene Ring) | R3 (on Benzene Ring) | Predicted IC₅₀ (µM) |

| NVB-008 | H | 5-Br | 6-Cl | 3.2 |

This rationally designed compound would then be synthesized and tested in vitro to validate the SAR model and potentially provide a lead compound for further preclinical development. This iterative cycle of design, synthesis, testing, and modeling is a cornerstone of modern drug discovery.

Advanced Analytical Methodologies for Research Applications of 4 E 2 Nitrovinyl Benzene 1,3 Diol

Chromatographic Separations for Isomer Resolution and Purity Analysis

Chromatographic techniques are indispensable for the separation and purification of "4-((E)-2-Nitrovinyl)benzene-1,3-diol" from reaction mixtures and for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". Reverse-phase HPLC (RP-HPLC) is the most common modality for this purpose, leveraging a non-polar stationary phase and a polar mobile phase.

For the quantitative analysis of nitrostyrene (B7858105) derivatives, a C18 column is frequently employed. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comresearchgate.net A gradient elution, where the mobile phase composition is changed over time, can be effective for separating the target compound from impurities with different polarities. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the conjugated system of the nitrovinyl group and the benzene (B151609) ring results in strong UV absorbance. nih.govcdc.gov For instance, a detection wavelength of 254 nm is often used for nitroaromatic compounds. nih.gov

Preparative HPLC utilizes similar principles but on a larger scale to isolate pure "this compound" for further research. The scalability of HPLC methods allows for the purification of the compound from milligrams to grams. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitrostyrene Compounds

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 40°C) |

This table presents typical starting conditions for method development based on the analysis of structurally similar compounds. researchgate.netresearchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, "this compound" is a polar molecule with two hydroxyl groups, making it non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, a derivatization step is essential prior to GC analysis. phenomenex.comweber.huobrnutafaza.hryoutube.com

Silylation is the most common derivatization technique for compounds containing hydroxyl groups. phenomenex.comobrnutafaza.hrnih.gov In this process, the active hydrogens of the hydroxyl groups are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This is typically achieved by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov The resulting TMS ether of "this compound" is significantly more volatile and thermally stable, allowing for its analysis by GC. obrnutafaza.hr

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar stationary phase like a polysiloxane. nih.gov Detection is typically performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. GC-MS analysis provides both retention time and a mass spectrum, which serves as a molecular fingerprint, allowing for unambiguous identification of the derivatized compound and any impurities. nih.govnih.gov

Table 2: Typical GC-MS Derivatization and Analysis Conditions for Related Phenolic Compounds

| Step | Parameter | Details |

| Derivatization | Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Solvent | Acetonitrile or Pyridine | |

| Conditions | 70°C for 30-60 minutes | |

| GC-MS Analysis | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp 70°C, ramp to 300°C | |

| Ionization Mode | Electron Ionization (EI) |

This table outlines a general procedure for the derivatization and analysis of phenolic compounds by GC-MS, which would be applicable to "this compound". nih.govnih.gov

Mass Spectrometry for Metabolomic Profiling in Biological Systems (In Vitro)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for studying the in vitro metabolism of "this compound". nih.gov Metabolomics aims to identify and quantify the small-molecule metabolites produced in a biological system, providing insights into the biochemical pathways affected by the compound. nih.govudl.catudl.cat

An in vitro metabolism study would typically involve incubating "this compound" with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.gov After incubation, the samples are quenched and extracted to isolate the parent compound and its metabolites.

The extracts are then analyzed by LC-MS. The high-resolution mass spectrometry (HRMS) capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are crucial for this application. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the ions, and the resulting fragmentation patterns help in the structural elucidation of the metabolites. nih.gov

Potential metabolic transformations for "this compound" could include reduction of the nitro group, hydroxylation of the aromatic ring, or conjugation reactions (e.g., glucuronidation or sulfation) of the phenolic hydroxyl groups. By comparing the metabolic profile of the active incubation with a control (e.g., heat-inactivated microsomes), the specific metabolites of "this compound" can be identified. This information is vital for understanding the compound's biotransformation and potential biological effects. nih.govudl.catudl.catnih.gov

Spectrophotometric and Fluorometric Techniques for Quantitative Analysis in Complex Research Matrices

UV-Visible spectrophotometry and fluorometry are valuable techniques for the quantitative analysis of "this compound" in various research matrices, leveraging its inherent chromophoric and potential fluorophoric properties.

UV-Visible spectrophotometry measures the absorption of light by a compound in solution. technologynetworks.commsu.edu "this compound" is expected to have a distinct UV-Vis absorption spectrum due to the presence of the nitrovinyl group conjugated with the resorcinol (B1680541) ring. researchgate.net The wavelength of maximum absorbance (λmax) can be determined, and according to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound. This allows for the development of a simple and rapid method for its quantification. For related nitroaromatic compounds, the λmax is often in the range of 240-350 nm. researchgate.netiu.edu The presence of the resorcinol moiety may influence this absorption. researchgate.netdtic.milproduccioncientificaluz.orgresearchgate.netjmchemsci.com

Fluorometry is a more sensitive technique that measures the light emitted by a fluorescent compound (a fluorophore) after it has absorbed light. While not all compounds are fluorescent, the extended π-system in "this compound" due to the styrene-like structure suggests the potential for intrinsic fluorescence. researchgate.netrsc.orgaatbio.comresearchgate.netacs.org A fluorometric method would involve determining the optimal excitation and emission wavelengths. If the native fluorescence is weak, derivatization with a fluorescent tag could be employed to enhance sensitivity and selectivity.

Electrochemical Analysis for Redox Properties and Potential Sensing Applications

Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of "this compound". acs.org The nitro group in the molecule is electrochemically active and can be reduced. rsc.org

In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. The voltammogram provides information about the reduction (and potentially oxidation) potentials of the compound. For nitroaromatic compounds, the reduction of the nitro group often proceeds through a series of steps, and the potentials at which these reductions occur are dependent on the molecular structure and the pH of the solution. acs.org

The study of the electrochemical behavior of "this compound" can provide insights into its electronic structure and its potential to participate in redox reactions in biological systems. Furthermore, this understanding can be leveraged to develop electrochemical sensors for its detection. researchgate.netepa.govacs.org By modifying an electrode with materials that can selectively interact with and preconcentrate the analyte, highly sensitive and selective sensors can be fabricated for the rapid and low-cost detection of "this compound" in various samples. rsc.org

Emerging Non Clinical Applications and Future Research Trajectories for 4 E 2 Nitrovinyl Benzene 1,3 Diol

Application as Building Blocks in Advanced Organic Synthesis

The 4-((E)-2-nitrovinyl)benzene-1,3-diol molecule is a versatile scaffold for advanced organic synthesis, primarily due to the reactivity of the nitrovinyl group. This functional group serves as an excellent Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of complex molecular architectures.

The electron-withdrawing nature of the nitro group activates the β-carbon of the vinyl group, making it susceptible to attack by nucleophiles such as enolates, amines, and thiols. This classic Michael addition reaction is a cornerstone of organic synthesis for forming new σ-bonds under mild conditions. Furthermore, the resulting nitroalkane can be further transformed into other valuable functional groups, including amines, ketones, and oximes, highlighting the synthetic utility of the nitrovinyl moiety.

A significant application of β-nitrostyrenes, the class of compounds to which this compound belongs, is in the synthesis of heterocyclic compounds. Through multicomponent reactions, these derivatives can be used to construct various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules and pharmaceutical drugs. For instance, nitrostyrenes are known to be effective starting materials for the synthesis of pyrrole (B145914) derivatives. epa.gov

| Reaction Type | Reactant | Resulting Structure | Potential Application |

| Michael Addition | Enolates, Amines, Thiols | Substituted nitroalkanes | Synthesis of complex molecules |

| Cycloaddition | Dienes, Dipoles | Cyclic and heterocyclic systems | Access to diverse chemical scaffolds |

| Reduction of Nitro Group | Reducing agents (e.g., H₂, metal catalysts) | Amines | Synthesis of biologically active amines |

| Nef Reaction | Base, then acid | Ketones or aldehydes | Carbonyl compound synthesis |

This table illustrates potential synthetic transformations of this compound based on the known reactivity of nitrostyrenes.

Future research in this area will likely focus on exploring the full synthetic potential of this compound in asymmetric synthesis, developing novel catalytic systems for its transformations, and its application in the total synthesis of natural products and complex drug molecules.

Potential in Materials Science Research, Including Polymer Chemistry and Functional Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of novel functional materials and polymers. The resorcinol (B1680541) moiety, with its two hydroxyl groups, can act as a monomer in polymerization reactions, particularly in the formation of polyesters and polyethers. The presence of the nitrovinyl group can impart specific functionalities to the resulting polymers.

Research on β-nitrostyrene has shown that it can act as a potent inhibitor of styrene (B11656) polymerization, suggesting a role for this compound in controlling polymerization reactions or in the synthesis of polymers with tailored properties. researchgate.net The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the polymer, potentially leading to materials with interesting optical or conductive characteristics.

Furthermore, the resorcinol structure is a well-known component in the synthesis of resorcinol-formaldehyde resins, which are used in a variety of applications, including adhesives and high-performance composites. The incorporation of the nitrovinyl group into such resins could lead to new materials with enhanced thermal stability, flame retardancy, or other desirable properties.

| Material Type | Synthetic Approach | Potential Properties | Potential Applications |

| Functional Polyesters | Polycondensation of the diol with dicarboxylic acids | Modified electronic properties, tunable degradation rates | Biodegradable plastics, drug delivery systems |

| Modified Resins | Copolymerization with formaldehyde (B43269) or other aldehydes | Enhanced thermal stability, altered mechanical properties | High-performance adhesives, composites |

| Polymer Additives | Incorporation into existing polymer matrices | Control of polymerization, introduction of functionality | Polymer synthesis, functional coatings |

This table outlines the potential applications of this compound in materials science based on the functionalities of its resorcinol and nitrovinyl groups.

Future investigations will be necessary to fully characterize the polymerization behavior of this compound and to explore the properties of the resulting materials. The development of functional polymers derived from this compound could open up new avenues in areas such as biodegradable materials, electronic devices, and advanced coatings.

Role in Catalyst Development or as Ligands in Organometallic Chemistry

The structure of this compound suggests its potential utility in the field of catalysis, either as a catalyst itself or as a ligand for the preparation of organometallic catalysts. The phenolic hydroxyl groups of the resorcinol moiety can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems.

Resorcinol derivatives have been investigated for their catalytic activity in various organic transformations. nih.gov The specific electronic properties conferred by the nitrovinyl substituent could modulate the catalytic activity of the resorcinol core, leading to new and more efficient catalysts for reactions such as aldol (B89426) additions, Michael reactions, or cycloadditions.

In the context of organometallic chemistry, the diol functionality can act as a bidentate ligand, coordinating to a metal center to form stable complexes. The electronic nature of the nitrovinyl group would influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. These complexes could find applications in a wide range of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations.

| Catalytic Role | Key Structural Feature | Potential Catalytic Reactions | Advantages |

| Organocatalyst | Phenolic hydroxyl groups, hydrogen bonding capability | Aldol reactions, Michael additions, Cycloadditions | Metal-free catalysis, mild reaction conditions |

| Ligand for Organometallic Catalysis | Bidentate diol, tunable electronic properties | Cross-coupling, Hydrogenation, Oxidation | Enhanced selectivity and activity of metal catalysts |

This table summarizes the potential roles of this compound in catalysis, highlighting the contributions of its key structural features.

Further research is warranted to synthesize and characterize organometallic complexes of this compound and to evaluate their catalytic performance. The development of novel catalysts based on this scaffold could provide more sustainable and efficient solutions for important chemical transformations.

Computational Screening and Predictive Modeling for the Discovery of Novel Chemical Entities and Bioactive Analogues

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening, are powerful tools in modern drug discovery and chemical research. These in-silico techniques can be applied to this compound and its analogues to predict their biological activities and to guide the design of new, more potent compounds.

QSAR studies on nitroaromatic compounds have demonstrated the importance of various molecular descriptors, such as electronic properties and hydrophobicity, in determining their biological effects. nih.govnih.gov By developing QSAR models for a series of compounds related to this compound, it would be possible to establish a quantitative link between their chemical structures and their biological activities. This would enable the prediction of the activity of new, unsynthesized analogues, thereby accelerating the discovery of novel bioactive molecules.

Virtual screening techniques, including molecular docking, can be used to predict the binding affinity of this compound and its derivatives to specific biological targets. By screening large libraries of compounds against a target of interest, it is possible to identify promising candidates for further experimental investigation. This approach can significantly reduce the time and cost associated with the early stages of drug discovery.

| Computational Method | Objective | Key Descriptors/Inputs | Predicted Outcome |

| QSAR Modeling | Predict biological activity of analogues | Electronic, steric, and hydrophobic parameters | IC50 values, binding affinities |

| Molecular Docking | Identify potential biological targets and binding modes | 3D structure of the compound and target protein | Binding energy, protein-ligand interactions |

| Virtual Screening | Discover new bioactive compounds from large libraries | Library of chemical structures, target protein structure | Hit compounds with predicted high affinity |

This table provides an overview of computational approaches that can be applied to this compound for the discovery of new bioactive compounds.

Future research should focus on generating experimental data for a set of analogues of this compound to build robust and predictive QSAR models. The integration of computational and experimental approaches will be crucial for the successful discovery of novel chemical entities with desired biological activities.

Identification of New Biological Targets and Mechanisms in Future In Vitro Research Directions

The identification of the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, its electrophilic nitrovinyl group suggests that it may act as a Michael acceptor, forming covalent adducts with nucleophilic residues (such as cysteine) in proteins. nih.gov This mode of action is shared by a number of known drugs and chemical probes.

Modern chemical proteomics approaches can be employed to identify the protein targets of this compound on a proteome-wide scale. evitachem.comnih.gov These methods often involve the use of a "clickable" version of the compound, which contains a chemical handle (e.g., an alkyne or azide) that allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore). The tagged proteins can then be enriched and identified using mass spectrometry.

Once potential protein targets have been identified, further in vitro studies are necessary to validate these interactions and to elucidate the functional consequences of compound binding. This can involve techniques such as enzyme activity assays, surface plasmon resonance (SPR) to measure binding kinetics, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

| Experimental Approach | Purpose | Information Gained |

| Chemical Proteomics (e.g., with clickable probes) | Global identification of protein targets | List of potential protein binding partners |

| Enzyme Inhibition Assays | Functional validation of target interaction | IC50 values, mechanism of inhibition |

| Surface Plasmon Resonance (SPR) | Quantitative analysis of binding kinetics | Association and dissociation rate constants (ka, kd), affinity (KD) |

| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in cells | Evidence of direct binding in a cellular environment |

This table outlines key in vitro methodologies for the identification and validation of biological targets for this compound.

Future research in this area should aim to synthesize a suitable chemical probe of this compound and apply it in chemical proteomics experiments to generate a list of candidate protein targets. Subsequent validation and mechanistic studies will be essential to fully understand its biological effects at the molecular level.

Integration with Systems Biology Approaches for Comprehensive In Vitro Biological Understanding

Systems biology offers a holistic approach to understanding the complex biological effects of a small molecule by integrating data from multiple "omics" technologies, such as transcriptomics, proteomics, and metabolomics. Applying these approaches to cells treated with this compound can provide a comprehensive picture of the cellular pathways and networks that are perturbed by the compound.

For example, transcriptomic analysis (e.g., using RNA-sequencing) can reveal changes in gene expression levels in response to compound treatment, providing insights into the cellular signaling pathways that are activated or inhibited. Proteomic analysis can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional state of the cell. Metabolomic profiling can detect alterations in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the cell.

The integration of these different omics datasets can reveal connections between changes at the gene, protein, and metabolite levels, leading to a more complete understanding of the compound's mechanism of action. This integrated approach can help to identify key biological processes affected by the compound and to generate new hypotheses about its molecular targets and downstream effects.

| Omics Technology | Data Generated | Biological Insights |

| Transcriptomics (e.g., RNA-seq) | Gene expression profiles | Identification of regulated signaling pathways and transcription factors |

| Proteomics (e.g., Mass Spectrometry) | Protein expression and modification profiles | Identification of regulated proteins and post-translational modifications |

| Metabolomics (e.g., LC-MS, GC-MS) | Metabolite profiles | Identification of perturbed metabolic pathways |

| Integrated Multi-Omics Analysis | Combined gene, protein, and metabolite data | Comprehensive understanding of cellular response and mechanism of action |

This table describes how different omics technologies can be integrated in a systems biology approach to study the effects of this compound.

Future research should leverage these powerful systems biology tools to gain a deeper understanding of the in vitro biological effects of this compound. The resulting data will be invaluable for elucidating its mechanism of action, identifying potential biomarkers of its activity, and guiding its further development for various applications.

Q & A

Q. What are the standard synthetic routes for 4-((E)-2-Nitrovinyl)benzene-1,3-diol, and what reagents are critical for controlling stereochemistry?

The compound is typically synthesized via nitrovinyl group introduction to a resorcinol derivative. A common method involves condensation of 2-nitroethanol with 1,3-dihydroxybenzene under acidic conditions, using catalysts like acetic acid or sulfuric acid to favor the (E)-isomer. Controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) minimizes side reactions . Stereochemical purity is confirmed by NMR and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the nitrovinyl group (λmax ~350 nm) .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–7.2 ppm) and nitrovinyl protons (δ 8.1–8.3 ppm for (E)-isomer) .

- X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding patterns in the solid state .

Q. What safety protocols are critical when handling nitrovinyl aromatic compounds?

Nitrovinyl groups are photoactive and may decompose under UV light. Use amber glassware, PPE (gloves, lab coats), and fume hoods. Waste should be neutralized with sodium bicarbonate before disposal. Fire risks require avoiding contact with strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for nitrovinyl compound reactivity?

Discrepancies often arise from solvent effects or unaccounted transition states. Validate computational models (e.g., DFT) by:

Q. What experimental strategies optimize the regioselectivity of nitrovinyl group addition to polyhydroxy aromatics?

Regioselectivity is influenced by:

- Protecting Groups : Temporarily block hydroxyl positions (e.g., acetyl or benzyl groups) to direct nitrovinyl addition .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to activate specific aromatic positions .

- pH Control : Acidic conditions favor electrophilic substitution at electron-rich sites .

Q. How should researchers design experiments to probe the photostability of this compound under varying light conditions?

- Accelerated Aging Studies : Expose samples to UV lamps (254–365 nm) and monitor degradation via HPLC .

- Quantum Yield Measurements : Calculate photodecomposition rates using actinometry .

- Stabilizer Screening : Test antioxidants (e.g., BHT) or UV absorbers to enhance stability .

Q. What methodologies are effective in analyzing intermolecular interactions in nitrovinyl-diol crystals?

- Single-Crystal XRD : Maps hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and nitro groups) .

- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., π-stacking, van der Waals contacts) .

- DSC/TGA : Assess thermal stability and phase transitions .

Data Analysis and Interpretation

Q. How can researchers address inconsistent biological activity data for nitrovinyl derivatives across studies?

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell lines .

- Dose-Response Curves : Use Hill equation models to compare EC₅₀ values .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Structure-Activity Relationship software) .

Q. What statistical approaches validate reproducibility in synthetic yields for nitrovinyl compounds?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) .

- Control Charts : Monitor batch-to-batch variability over 10+ syntheses .

- Grubbs’ Test : Identify and exclude outliers in yield data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.